SL-25.1188 Achieves Sub-Nanomolar Potency Against Human MAO-B, Exceeding L-Deprenyl's Affinity
SL-25.1188 demonstrates significantly higher binding affinity for human MAO-B (Ki = 2.9 nM) compared to the classic irreversible inhibitor L-Deprenyl (Ki = 91 nM), representing a ~31-fold increase in potency in vitro . This high affinity is critical for PET tracer development, as it allows for lower mass doses to be administered, reducing the risk of pharmacological effects and enabling tracer-level dosing for imaging [1].
| Evidence Dimension | Human MAO-B Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | L-Deprenyl (Selegiline): 91 nM |
| Quantified Difference | ~31-fold lower Ki (higher affinity) for SL-25.1188 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher affinity enables superior signal-to-noise ratio in PET imaging at lower administered doses, which is essential for safe and accurate quantification of enzyme density in human subjects.
- [1] Saba W, Valette H, Peyronneau MA, et al. [11C]SL25.1188, a new reversible radioligand to study the monoamine oxidase type B with PET: preclinical characterisation in nonhuman primate. Synapse. 2010;64(1):61-69. View Source
